ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a unique combination of pyrrole, thiazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl 2-formyl-1H-pyrrole-1-carboxylate with thiosemicarbazide to form a thiazole ring . This intermediate is then reacted with piperidine-1-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate include other heterocyclic compounds that feature pyrrole, thiazole, or piperidine rings. Examples include:
Indole derivatives: These compounds also contain a nitrogen-containing heterocycle and have diverse biological activities
Thiazole derivatives: Known for their versatility in chemical reactions and biological activities.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-5-12(6-10-20)17-14(21)13-11-24-15(18-13)19-7-3-4-8-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQLBAUJMWGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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